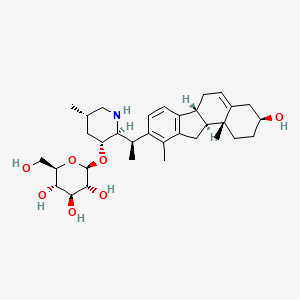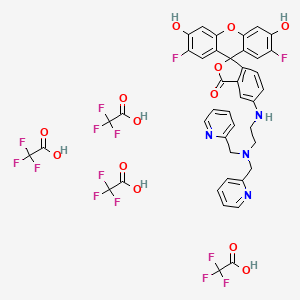
1-(Furan-2-yl)ethane-1-thiol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)ethane-1-thiol-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen. This compound is a derivative of 1-(Furan-2-yl)ethane-1-thiol, where the hydrogen atoms are replaced with deuterium. The presence of deuterium makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 1-(Furan-2-yl)ethane-1-thiol-d3 involves several steps. One common method includes the deuteration of 1-(Furan-2-yl)ethane-1-thiol. This process typically involves the use of deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
Analyse Des Réactions Chimiques
1-(Furan-2-yl)ethane-1-thiol-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents like alkyl halides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces sulfides .
Applications De Recherche Scientifique
1-(Furan-2-yl)ethane-1-thiol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of thiol groups under various conditions.
Biology: The compound is employed in metabolic studies to track the incorporation and transformation of sulfur-containing compounds in biological systems.
Medicine: It is used in the development of new drugs, particularly those targeting sulfur-containing enzymes or pathways.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)ethane-1-thiol-d3 involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, thereby modulating their activity. This interaction is crucial in various biochemical pathways, including those involved in detoxification and signal transduction .
Comparaison Avec Des Composés Similaires
1-(Furan-2-yl)ethane-1-thiol-d3 can be compared with other similar compounds, such as:
1-(Furan-2-yl)ethane-1-thiol: The non-deuterated version of the compound, which has similar chemical properties but lacks the benefits of deuterium labeling.
2-(1-Mercaptoethyl)furan: Another thiol-containing furan derivative with different substitution patterns on the furan ring.
Allyl methyl disulfide: A related sulfur-containing compound used in various chemical and biological studies.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately.
Propriétés
Formule moléculaire |
C6H8OS |
|---|---|
Poids moléculaire |
131.21 g/mol |
Nom IUPAC |
2,2,2-trideuterio-1-(furan-2-yl)ethanethiol |
InChI |
InChI=1S/C6H8OS/c1-5(8)6-3-2-4-7-6/h2-5,8H,1H3/i1D3 |
Clé InChI |
PIIMQPHZYYVEMS-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=CO1)S |
SMILES canonique |
CC(C1=CC=CO1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
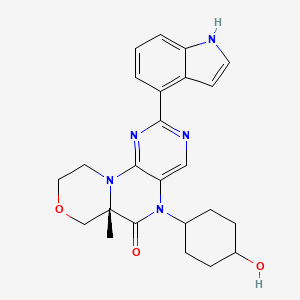
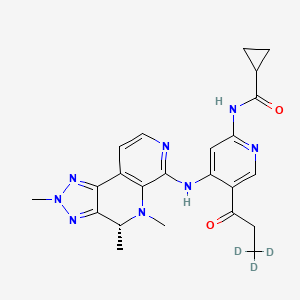
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)
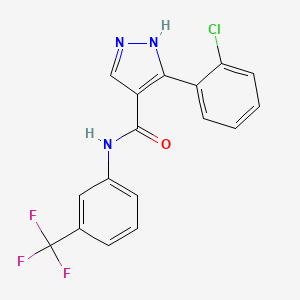
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
